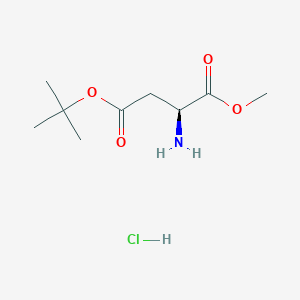

H-Asp(OtBu)-OMe.HCl

概要

説明

The compound H-Asp(OtBu)-OMe.HCl is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(OtBu)-OMe.HCl typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyl group is used to protect the carboxyl group, while the methoxy group protects the amino group. The synthesis can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The process involves multiple steps of deprotection and coupling, followed by purification using techniques like high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

H-Asp(OtBu)-OMe.HCl: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aspartic acid derivatives.

Reduction: Reduction reactions can remove the protective groups, yielding free aspartic acid.

Substitution: The protective groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Substitution reactions often use reagents like trifluoroacetic acid (TFA) to remove the tert-butyl group.

Major Products Formed

The major products formed from these reactions include various derivatives of aspartic acid, which can be further used in peptide synthesis or other biochemical applications.

科学的研究の応用

Chemistry

H-Asp(OtBu)-OMe.HCl is primarily utilized in peptide synthesis. Its protective groups allow for selective modifications during coupling reactions. This compound serves as a building block for constructing more complex molecules.

Biology

In biological research, this compound aids in studying protein-protein interactions and enzyme mechanisms. The presence of the tert-butyl group allows for the selective modification of aspartic acid residues in peptides, facilitating investigations into enzyme specificity and catalytic mechanisms .

Medicine

The compound is critical in developing peptide-based drugs and therapeutic agents. Its ability to modulate neurotransmitter activity suggests potential applications in neuropharmacology . Furthermore, it can be employed in studies related to apoptosis, autophagy, and various signaling pathways .

Peptide Synthesis

In a study focused on synthesizing neuropeptides, this compound was utilized to incorporate aspartic acid into peptide chains. The tert-butyl group was successfully removed under acidic conditions, revealing the free carboxylic acid side chain necessary for biological activity .

Enzyme Interaction Studies

Research investigating the substrate specificity of aspartic acid-recognizing enzymes highlighted the utility of this compound. By using this derivative as a substrate, scientists gained insights into the catalytic mechanisms of these enzymes, demonstrating its role in understanding enzyme kinetics and interactions .

作用機序

The mechanism of action of H-Asp(OtBu)-OMe.HCl involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound targets specific amino acid residues in peptides and proteins, facilitating their synthesis and modification.

類似化合物との比較

H-Asp(OtBu)-OMe.HCl: is unique due to its specific protective groups, which offer stability and selectivity in peptide synthesis. Similar compounds include:

H-Asp(OtBu)-OtBu.HCl: Another aspartic acid derivative with tert-butyl protective groups.

H-Asp(OtBu)-HMPB NovaPEG resin: Used in solid-phase peptide synthesis.

H-Asp(OtBu)-2-chlorotrityl resin: Employed for the synthesis of peptides with C-terminal aspartic acid .

These compounds share similar protective groups but differ in their specific applications and properties.

生物活性

H-Asp(OtBu)-OMe.HCl, or H-Aspartic acid tert-butyl ester methyl ester hydrochloride , is a derivative of aspartic acid that plays a significant role in peptide synthesis and exhibits various biological activities. This article delves into its chemical properties, biological implications, and relevant research findings.

- Molecular Formula : C₉H₁₄ClN₁O₄

- Molecular Weight : 223.67 g/mol

- Appearance : Solid, typically white to off-white in color.

- Solubility : Enhanced solubility in aqueous environments due to the hydrochloride form.

The compound features a tert-butyl ester and a methyl ester group, which contribute to its stability and lipophilicity, influencing its interaction with biological membranes and enzymes .

Biological Activity

This compound primarily serves as a building block in peptide synthesis. Its biological activity is mainly attributed to the properties of aspartic acid, which is known for its involvement in neurotransmission and metabolic pathways. The following sections explore its specific biological activities and applications.

1. Enzymatic Interactions

This compound can act as a substrate for enzymes that recognize aspartic acid. Research indicates that studying this compound can provide insights into:

- Enzyme specificity : Understanding how enzymes interact with different substrates.

- Catalytic mechanisms : Investigating the role of the C-terminal carboxylic acid in enzyme-substrate interactions.

2. Neuropharmacological Implications

Due to its structural similarity to aspartic acid, this compound may modulate neurotransmitter activity. Studies suggest that derivatives of aspartic acid can influence:

- Neurotransmission : Potentially affecting synaptic plasticity and cognitive functions.

- Metabolic pathways : Interactions with metabolic enzymes could lead to therapeutic applications in metabolic disorders .

Anti-Fibrotic Activity

A recent study evaluated the anti-liver fibrosis effects of various aspartic acid derivatives, including this compound. The findings indicated:

- Inhibitory rates against COL1A1 (a marker for liver fibrosis) ranged from 31.18% to 49.34% , showcasing significant activity compared to standard treatments like EGCG .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound revealed:

- Modifications at specific positions on the aspartic acid backbone can enhance biological activity.

- The presence of the tert-butyl group was found to be critical for maintaining activity, suggesting that this modification could be leveraged in drug design .

Applications in Peptide Synthesis

This compound is widely used in peptide synthesis due to its:

- Protective groups : The tert-butyl group allows for selective reactions without interference from other functional groups.

- Facilitated coupling reactions : The methyl ester functionality enables efficient chain elongation during peptide assembly.

Summary Table of Biological Activities

特性

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYKWYAIJZEDNG-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553478 | |

| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2673-19-0 | |

| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。